Ponazuril-d3

CAS No.:

Cat. No.: VC20247102

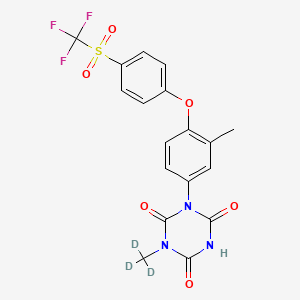

Molecular Formula: C18H14F3N3O6S

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14F3N3O6S |

|---|---|

| Molecular Weight | 460.4 g/mol |

| IUPAC Name | 1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

| Standard InChI Key | VBUNOIXRZNJNAD-BMSJAHLVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C |

| Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Ponazuril-d3 (CAS No. 1346602-48-9) is a deuterium-labeled analog of ponazuril, with the molecular formula and a molar mass of 457.38 g/mol . The compound’s IUPAC name, 1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione, reflects its triazine core substituted with a trifluoromethylsulfonylphenoxy group and a trideuteriomethyl side chain . Deuterium incorporation at the methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a modification that prolongs its half-life compared to non-deuterated ponazuril.

Structural Features:

-

Triazine Core: The 1,3,5-triazinane-2,4,6-trione backbone is critical for binding to protozoal enzymes .

-

Trifluoromethylsulfonylphenoxy Group: Enhances lipophilicity, facilitating blood-brain barrier penetration .

-

Deuterated Methyl Group: Lowers the rate of oxidative metabolism, improving pharmacokinetic profiles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 457.38 g/mol | |

| Storage Conditions | 2–8°C | |

| WGK Germany Hazard | 3 (Highly water-reactive) |

Synthesis and Analytical Characterization

The synthesis of Ponazuril-d3 involves deuterium incorporation via hydrogen-deuterium exchange or deuterated reagent use. A key step is the substitution of the methyl group in ponazuril with trideuteriomethyl, achieved using deuterated methyl iodide () under alkaline conditions. Raney nickel catalyzes reductions in intermediate steps, requiring stringent safety protocols due to its pyrophoric nature.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Quantifies plasma concentrations with a limit of detection (LOD) of 0.1 μg/mL .

-

Mass Spectrometry (MS): Confirms deuterium incorporation and metabolic stability .

Pharmacokinetics and Metabolism

Absorption and Distribution

In weanling goats, a single oral dose (10 mg/kg) achieves peak plasma concentrations () of at . The prolonged absorption phase reflects slow gastrointestinal transit in ruminants. The apparent volume of distribution () in piglets is 735 mL/kg, indicating extensive tissue penetration.

Metabolism and Excretion

Ponazuril-d3 undergoes Michaelis-Menten elimination, with a half-life () of in goats . Deuterium substitution reduces first-pass metabolism, yielding an oral bioavailability of 81% in swine. Fecal excretion dominates (70–80%), with renal clearance accounting for <5%.

Mechanism of Action and Protozoal Targets

Ponazuril-d3 inhibits apicomplexan protozoa by disrupting the apicoplast, an organelle essential for fatty acid synthesis . Ultrastructural studies in Eimeria tenella-infected poultry reveal:

-

Merozoite Membrane Damage: Irregular outer membrane protrusions and mitochondrial swelling .

-

Gametocyte Abnormalities: Disrupted wall-forming bodies (WFBI/WFBII), impairing oocyst wall formation .

Comparative Efficacy:

In chickens, 20 mg/L ponazuril-d3 in drinking water achieves an anticoccidial index (ACI) of 196.9, surpassing toltrazuril (ACI = 191.7) .

Clinical Applications in Veterinary Medicine

Equine Protozoal Myeloencephalitis (EPM)

Ponazuril-d3 is the first-line treatment for EPM caused by Sarcocystis neurona. Its lipophilicity enables central nervous system penetration, with clinical trials showing a 92% reduction in parasite load .

Ruminant and Swine Coccidiosis

In goats and piglets, a 10–20 mg/kg oral dose reduces Eimeria and Cystoisospora oocyst shedding by 95% within 72 hours .

Comparative Analysis with Non-Deuterated Ponazuril

| Parameter | Ponazuril-d3 | Ponazuril |

|---|---|---|

| Half-life () | 129–168 hours | 72–96 hours |

| Bioavailability | 81% | 68% |

| Metabolic Stability | High (CYP resistance) | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume